H-DL-Phe-DL-Leu-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Arg-DL-Phe-NH2
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Overview
Description
The compound H-DL-Phe-DL-Leu-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Arg-DL-Phe-NH2 is a synthetic peptide composed of multiple amino acids Each amino acid in this sequence is in its DL form, indicating that it contains both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Phe-DL-Leu-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Arg-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides (e.g., DIC) and activators (e.g., HOBt).
Deprotection: Temporary protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For industrial-scale production, the process can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
The peptide H-DL-Phe-DL-Leu-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Arg-DL-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: This can occur at the phenylalanine residues, leading to the formation of quinones.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to quinone derivatives, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound for studying peptide synthesis and reactions. Its sequence allows for the exploration of stereochemistry and peptide bond formation.
Biology
In biological research, this peptide can be used to study protein-protein interactions and enzyme-substrate specificity. Its diverse amino acid composition makes it a versatile tool for various assays.
Medicine
In medicine, peptides like H-DL-Phe-DL-Leu-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Arg-DL-Phe-NH2 are investigated for their potential therapeutic applications. They can be used in drug delivery systems, where the peptide acts as a carrier for active pharmaceutical ingredients.
Industry
In the industrial sector, this peptide can be used in the development of biomaterials. For example, it can form hydrogels that mimic the extracellular matrix, promoting cell adhesion and growth .
Mechanism of Action
The mechanism of action of H-DL-Phe-DL-Leu-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Arg-DL-Phe-NH2 involves its ability to self-assemble into nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions allow the peptide to form stable structures that can interact with biological molecules and cells .
Comparison with Similar Compounds
Similar Compounds
H-DL-Phe-DL-Leu-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Arg-DL-Phe-OH: Similar to the target peptide but with a carboxyl group instead of an amide group at the C-terminus.
H-DL-Phe-DL-Leu-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Arg-DL-Phe-OMe: Contains a methoxy group at the C-terminus.
Uniqueness
The uniqueness of H-DL-Phe-DL-Leu-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Arg-DL-Phe-NH2 lies in its specific sequence and the presence of both D- and L- enantiomers. This configuration can lead to unique self-assembly properties and interactions with biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[[1-[5-amino-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H76N14O10/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYCFZUSOBOBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H76N14O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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